molecular formula C13H14ClN B1419655 N-methyl-2-phenylaniline hydrochloride CAS No. 1208521-74-7

N-methyl-2-phenylaniline hydrochloride

Cat. No. B1419655
CAS RN: 1208521-74-7
M. Wt: 219.71 g/mol
InChI Key: VTOBHKVODUPBPP-UHFFFAOYSA-N
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Description

“N-methyl-2-phenylaniline hydrochloride” is a chemical compound with the molecular formula C13H14ClN . It has a molecular weight of 219.71 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to an aniline group that is further substituted with a methyl group . The exact InChI code is 1S/C13H13N.ClH/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-10,14H,1H3;1H .

Scientific Research Applications

Electrical, Electronic, and Thermal Studies on Copolymers

Poly(aniline-co-N-phenylaniline) copolymers synthesized through chemically oxidative copolymerization exhibit improved processability and solubility in organic solvents compared to polyaniline, suggesting applications in electronic devices due to their electrical conductivity and thermal stability (A. D. Borkar & S. Umare, 2010).

Solubility in Organic Solvents

The solubilities of related compounds in various organic solvents have been studied, providing insights into their potential use in chemical synthesis and material processing (Jia Yinxia et al., 2012).

Synthetic Methods and Pharmacological Potential

Recent advances in synthetic methods and the exploration of new technology routes for compounds related to N-methyl-2-phenylaniline highlight their potential pharmacological applications due to predicted biological activities such as anti-tumor and anti-cancer properties (Xu Xiao-liang, 2012).

Catalytic Systems and Chemical Reactions

Studies on copper(I)-anilide complexes reveal their role as intermediates in catalytic C-N cross-coupling reactions, pointing to applications in chemical synthesis and pharmaceutical compound development (C. Tseng et al., 2011).

properties

IUPAC Name

N-methyl-2-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-10,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBHKVODUPBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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